AA41612

描述

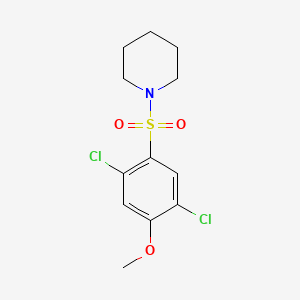

AA41612 is a chemical compound that belongs to the class of sulfonylpiperidines This compound is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further substituted with a 2,5-dichloro-4-methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of AA41612 typically involves multiple steps. One common synthetic route includes:

Nitration: The starting material, 2,5-dichloro-4-methoxybenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Sulfonylation: The amine group is reacted with a sulfonyl chloride to form the sulfonamide.

Cyclization: Finally, the sulfonamide is cyclized with piperidine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反应分析

Types of Reactions

AA41612 can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2,5-dichloro-4-methoxybenzoic acid.

Reduction: Formation of 1-(2,5-dichloro-4-methoxyphenyl)thioether.

Substitution: Formation of 1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine derivatives with various substituents.

科学研究应用

Pharmacological Applications

AA41612 has been identified as a potent antagonist of melanopsin, a photoreceptive protein involved in non-image-forming visual functions such as circadian rhythms and pupillary light reflex.

Case Study: Melanopsin Antagonism

- Objective : To investigate the binding characteristics of this compound to melanopsin.

- Methodology : Radiolabeled [^3H]this compound was utilized to assess its binding affinity in CHO cells expressing melanopsin.

- Results : The compound exhibited a maximum binding capacity (Bmax) of 2.9 pmoles/mg protein and an equilibrium dissociation constant (Kd) of 0.28 nM, indicating strong and specific binding to melanopsin .

Table 1: Binding Affinity of this compound

| Parameter | Value |

|---|---|

| Bmax | 2.9 pmoles/mg protein |

| Kd | 0.28 nM |

Neuroscience Applications

In neuroscience, this compound's role in modulating light-induced responses in retinal cells has implications for understanding visual processing and circadian regulation.

Case Study: Effects on Retinal Responses

- Objective : To evaluate the effects of this compound on retinal ganglion cell activity in response to light.

- Methodology : Electrophysiological recordings were conducted on retinal slices treated with this compound.

- Results : The antagonist significantly reduced the excitatory responses of retinal ganglion cells to light stimuli, suggesting its potential utility in studying circadian rhythm disorders .

Biochemical Research

This compound's interactions at the molecular level provide insights into cellular signaling pathways influenced by light.

Case Study: Signal Transduction Pathways

- Objective : To explore how this compound affects intracellular signaling pathways activated by melanopsin.

- Methodology : Western blot analysis was performed to measure the activation levels of downstream signaling proteins.

- Results : Treatment with this compound resulted in decreased phosphorylation of key signaling molecules, indicating its role as an inhibitor of the melanopsin-mediated signaling cascade .

作用机制

The mechanism of action of AA41612 involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2,4-Dichloro-5-methoxyphenyl methanesulfonate

- 2,5-Dichloro-4-methoxybenzenesulfonamide

- 2,5-Dichloro-4-methoxyphenylsulfone

Uniqueness

AA41612 is unique due to the presence of both the sulfonyl and piperidine groups, which confer distinct chemical and biological properties

生物活性

AA41612 is a small molecule antagonist specifically targeting melanopsin, a photoreceptor involved in non-image forming visual responses. This compound has garnered attention due to its unique properties and potential applications in various biological contexts, particularly in the modulation of light responses in retinal cells.

This compound functions primarily by inhibiting melanopsin-mediated signaling pathways. Research indicates that it has a half-maximal inhibitory concentration (IC50) of approximately 15.8 ± 1.8 nM in CHO Opn4 cells, demonstrating significant potency compared to other compounds like AA92593, which has an IC50 of 665 ± 9 nM .

The binding characteristics of this compound have been extensively studied. In radioligand binding experiments, it exhibited saturable binding with a maximum binding capacity (Bmax) of 2.9 pM.mg^{-1} protein and an equilibrium dissociation constant (Kd) of 0.28 nM . This suggests that this compound binds specifically to melanopsin, competing with the natural ligand 9-cis retinal for the same binding site.

Inhibition of Melanopsin Activity

In functional assays, this compound effectively reduced the photoresponse in isolated intrinsically photosensitive retinal ganglion cells (ipRGCs). When administered at concentrations around 10 µM , it suppressed the light-induced increase in intracellular calcium levels, indicating a blockade of action potential firing in response to light stimuli . This effect was observed under various light intensities, confirming its role as a potent inhibitor of melanopsin activity.

Impact on Pupillary Light Reflex (PLR)

In vivo studies involving wild-type mice treated with this compound demonstrated attenuated pupillary light reflex under high-intensity light conditions. Specifically, the drug significantly impaired the PLR response when compared to untreated controls . This highlights its potential utility in studying melanopsin's role in photoreception and circadian rhythm regulation.

Case Studies and Research Findings

A variety of studies have explored the implications of this compound on both basic research and clinical applications:

- Study on Retinal Responses : In a controlled setting, researchers administered this compound to assess its effects on retinal signaling pathways. The findings indicated that the compound effectively modulated light responses, providing insights into its therapeutic potential for conditions related to retinal dysfunctions .

- Behavioral Studies : Additional investigations into behavioral adaptations to light exposure revealed that this compound could alter circadian rhythms in animal models, suggesting applications in sleep disorders or mood regulation linked to light exposure .

Summary of Key Research Findings

| Study Focus | Key Findings |

|---|---|

| Binding Affinity | Bmax: 2.9 pM.mg^{-1} protein; Kd: 0.28 nM |

| Functional Inhibition | IC50: 15.8 ± 1.8 nM; significant reduction in photoresponse |

| In Vivo Effects | Attenuated PLR under high-intensity light |

| Behavioral Impact | Potential modulation of circadian rhythms |

属性

IUPAC Name |

1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMVYIQDVGQFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。